![molecular formula C19H17NO4S2 B4986222 5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986222.png)
5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, commonly known as MTB, is a chemical compound that has been extensively studied for its various biological properties. MTB belongs to the class of thiazolidinone derivatives, which have been identified as potential therapeutic agents for the treatment of various diseases.
Mechanism of Action
MTB exerts its biological activities by modulating various signaling pathways. MTB inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. MTB also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Furthermore, MTB induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
MTB has been shown to have various biochemical and physiological effects. MTB inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. MTB also exhibits potent antioxidant activity, which protects cells from oxidative stress-induced damage. Furthermore, MTB induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
MTB has several advantages for lab experiments. MTB is a stable and easily synthesized compound that can be used in a variety of in vitro and in vivo assays. However, MTB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
MTB has several potential future directions. MTB can be further studied for its anti-inflammatory, antioxidant, and anticancer activities. MTB can also be modified to improve its solubility and reduce its toxicity. Furthermore, MTB can be studied for its potential therapeutic applications in various diseases, including inflammatory diseases and cancer. Finally, MTB can be used as a lead compound for the development of more potent and selective thiazolidinone derivatives.
Synthesis Methods
MTB can be synthesized by the reaction of 2-(2-methoxyphenoxy)ethanol with 4-(benzylideneamino)-2-thioxo-1,3-thiazolidin-5-one in the presence of a base. The reaction yields MTB as a yellow crystalline solid with a high yield and purity.
Scientific Research Applications
MTB has been studied for its various biological properties, including its anti-inflammatory, antioxidant, and anticancer activities. MTB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. MTB also exhibits potent antioxidant activity, which protects cells from oxidative stress-induced damage. Furthermore, MTB has been identified as a potential anticancer agent, as it induces apoptosis and inhibits cell proliferation in various cancer cell lines.
properties
IUPAC Name |
(5Z)-5-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-22-15-4-2-3-5-16(15)24-11-10-23-14-8-6-13(7-9-14)12-17-18(21)20-19(25)26-17/h2-9,12H,10-11H2,1H3,(H,20,21,25)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSNVYGPMHRGRJ-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one |
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